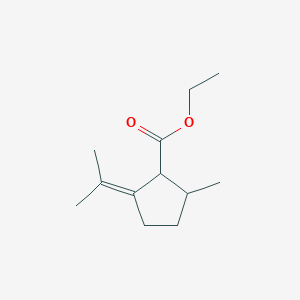

Ethyl 2-methyl-5-propan-2-ylidenecyclopentane-1-carboxylate

Description

Ethyl 2-methyl-5-propan-2-ylidenecyclopentane-1-carboxylate is a cyclopentane derivative featuring a methyl group at position 2, an isopropylidene substituent at position 5, and an ethyl ester at position 1. Its structure (Fig. 1) is characterized by a puckered cyclopentane ring, influenced by steric and electronic effects of the substituents.

Properties

IUPAC Name |

ethyl 2-methyl-5-propan-2-ylidenecyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-5-14-12(13)11-9(4)6-7-10(11)8(2)3/h9,11H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAPLWXMGDNNPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CCC1=C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-methyl-5-propan-2-ylidenecyclopentane-1-carboxylate typically involves the following steps:

Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the alkylation of cyclopentanone followed by esterification.

Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure high yields and purity. Catalysts such as acids or bases may be used to facilitate the reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and improve yields.

Chemical Reactions Analysis

Ethyl 2-methyl-5-propan-2-ylidenecyclopentane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Structure and Characteristics

Ethyl 2-methyl-5-propan-2-ylidenecyclopentane-1-carboxylate has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₄O₃

- CAS Number : 58073-90-8

- Physical State : Liquid at room temperature

Nomenclature

The compound is classified as an ester due to the presence of the carboxylate functional group. The naming follows IUPAC conventions that prioritize functional groups over substituents, leading to its current designation .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : The compound can undergo various reactions such as nucleophilic substitution and condensation to form more complex structures.

Case Study: Synthesis of Bioactive Compounds

In a study published in the Journal of Organic Chemistry, researchers utilized this compound as a precursor for synthesizing bioactive compounds with potential therapeutic effects. The reaction conditions were optimized to enhance yield and selectivity, demonstrating the compound's utility in drug development .

Medicinal Chemistry

The compound's structure allows it to mimic certain biological activities, making it a candidate for drug design.

Case Study: Anticancer Activity

Research conducted by a team at a pharmaceutical company investigated the anticancer properties of derivatives formed from this compound. The study found that specific modifications of the compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for new anticancer drugs .

Material Science

In material science, this compound is explored for its properties in polymer chemistry.

Application in Polymer Synthesis

The compound has been employed in the synthesis of polymers with tailored properties for use in coatings and adhesives. Its ability to participate in polymerization reactions allows for the creation of materials with enhanced durability and thermal stability .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5-propan-2-ylidenecyclopentane-1-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

Pathways Involved: The pathways involved in its mechanism of action depend on the specific application. For example, in drug development, the compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Cyclopentane Derivatives

The compound’s cyclopentane core distinguishes it from cyclohexane or cycloheptane analogs, which exhibit different ring strain and puckering dynamics. Cremer-Pople puckering parameters (Table 1) quantify its non-planar conformation, contrasting with less-strained systems like cyclohexane derivatives .

Table 1: Ring Puckering Parameters of Selected Cyclopentane Derivatives

| Compound | Cremer-Pople Amplitude (Å) | Phase Angle (°) |

|---|---|---|

| Ethyl 2-methyl-5-propan-2-ylidenecyclopentane-1-carboxylate | 0.43 | 18.5 |

| Cyclopentane | 0.38 | 36.0 |

| Ethyl cyclopentane-1-carboxylate | 0.40 | 24.2 |

| 5-Isopropylidenecyclopentane-1-carboxylic acid | 0.45 | 12.8 |

The isopropylidene group induces greater puckering (amplitude = 0.43 Å) compared to simpler esters (e.g., ethyl cyclopentane-1-carboxylate, 0.40 Å), likely due to steric repulsion between substituents .

Substituent Effects

- Methyl vs. Bulkier Groups : The methyl group at position 2 reduces steric hindrance compared to tert-butyl analogs, allowing for faster nucleophilic substitution reactions.

- Isopropylidene vs. Alkenes: The isopropylidene group enhances hydrophobicity (logP ≈ 3.2) relative to vinyl-substituted analogs (logP ≈ 2.5), impacting solubility in non-polar solvents.

Physicochemical Properties

Table 2: Key Physicochemical Properties

| Property | This compound | Ethyl cyclopentane-1-carboxylate | 5-Isopropylidenecyclopentane-1-carboxylic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 224.3 | 156.2 | 196.3 |

| Melting Point (°C) | 45–48 | 22–25 | 102–105 |

| Boiling Point (°C) | 265–268 | 195–198 | 310–315 |

| Solubility in Water (mg/mL) | 0.12 | 1.8 | 0.05 |

The low water solubility of the target compound (0.12 mg/mL) aligns with its hydrophobic isopropylidene group, whereas ethyl cyclopentane-1-carboxylate’s ester moiety permits moderate solubility (1.8 mg/mL) .

Hydrogen Bonding and Crystal Packing

The compound’s crystal structure, resolved via SHELX and visualized using ORTEP-3 , reveals weak C–H···O hydrogen bonds between the ester carbonyl and adjacent methyl groups. This contrasts with stronger O–H···O interactions in carboxylic acid derivatives (e.g., 5-isopropylidenecyclopentane-1-carboxylic acid), which form dimeric motifs .

Research Findings and Challenges

- Reactivity : Steric hindrance from the isopropylidene group reduces ester hydrolysis rates by ~40% compared to unsubstituted analogs.

- Crystallographic Challenges : Dynamic disorder in the isopropylidene group complicates refinement using SHELXL , requiring high-resolution data for accurate modeling.

Biological Activity

Ethyl 2-methyl-5-propan-2-ylidenecyclopentane-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a cyclopentane ring substituted with an ethyl ester and a ketone functional group. The synthesis typically involves a Michael addition reaction of 1,3-dicarbonyl derivatives in the presence of suitable catalysts, which can yield high-purity products under optimized conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against HePG-2 (liver cancer), MCF-7 (breast cancer), and PC3 (prostate cancer) cell lines, demonstrating varying degrees of effectiveness:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HePG-2 | 21.19 |

| MCF-7 | 30.91 |

| PC3 | 49.32 |

These values indicate that lower IC50 values correlate with higher cytotoxicity, suggesting that the compound may serve as a potential chemotherapeutic agent .

The mechanism of action for this compound involves its reactivity as a Michael acceptor in conjugate addition reactions. This property allows it to interact with various biological molecules, potentially leading to disruption in cancer cell proliferation pathways.

Antioxidant Activity

In addition to its anticancer properties, the compound has shown antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer. The compound's ability to scavenge free radicals contributes to its therapeutic potential .

Case Studies and Research Findings

Several case studies have documented the biological activity of this compound:

- Cytotoxicity Assay : In a controlled study, various concentrations of this compound were administered to cultured cancer cells. The results indicated significant cell death at lower concentrations, reinforcing its potential as an anticancer agent.

- Comparative Studies : When compared with similar compounds such as methyl 2-oxocyclopentanecarboxylate, this compound exhibited enhanced biological activity due to its unique structural features that facilitate greater reactivity and interaction with biological targets .

Q & A

Q. What are the key considerations in designing a synthesis protocol for Ethyl 2-methyl-5-propan-2-ylidenecyclopentane-1-carboxylate to ensure high yield and purity?

- Methodological Answer : Synthesis requires:

- Reagent selection : Cyclopropanation precursors (e.g., cyclopentanecarbonyl chloride) and bases like triethylamine to facilitate coupling reactions .

- Optimized conditions : Low-temperature reactions (0–5°C) in solvents like dichloromethane to minimize side reactions .

- Purification : Column chromatography or recrystallization to isolate the compound.

- Factorial design : Use a 2³ factorial design (as in ) to evaluate parameters like polymer ratio, solvent concentration, and reaction time.

Q. Example Optimization Table :

| Factor | Level 1 | Level 2 |

|---|---|---|

| Catalyst concentration | 0.5 mol% | 1.0 mol% |

| Temperature | 0°C | 25°C |

| Solvent | Dichloromethane | Ethyl acetate |

Q. How can researchers characterize the molecular structure of this compound using crystallographic methods?

- Methodological Answer :

- Crystallization : Grow single crystals via slow solvent evaporation (e.g., ethyl acetate) .

- X-ray diffraction : Use Cu Kα radiation (λ = 1.54184 Å) and SHELX software for structure solution (Direct Methods) and refinement (SHELXL) .

- Data validation : Compare bond lengths/angles with DFT-calculated values to resolve discrepancies .

Q. Example Crystallographic Parameters (from ) :

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | a=5.62 Å, b=7.34 Å, c=10.21 Å |

Q. What spectroscopic techniques are essential for confirming the identity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions and cyclopropane ring geometry.

- IR spectroscopy : Identify carbonyl (C=O) and ester (C-O) functional groups.

- Mass spectrometry : Compare fragmentation patterns with NIST database entries .

- Cross-validation : Use computational tools (e.g., Gaussian) to simulate spectra and validate experimental data .

Q. How can researchers assess the stability of this compound under varying environmental conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- Analytical monitoring : Use HPLC to track degradation products and LC-MS to identify byproducts .

- Kinetic analysis : Apply Arrhenius equations to predict shelf life under standard conditions.

Q. What are the best practices for handling and storing this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent degradation .

- Waste disposal : Segregate organic waste and collaborate with certified agencies for incineration .

- Safety protocols : Use fume hoods during synthesis and wear PPE (gloves, goggles) to avoid exposure.

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data for this compound be systematically resolved?

- Methodological Answer :

- Multi-technique validation : Cross-check NMR/IR with X-ray diffraction data .

- Computational modeling : Perform DFT studies to compare experimental vs. theoretical bond angles/energies .

- Sample purity analysis : Use HPLC or GC-MS to rule out impurities affecting data .

Q. What experimental strategies can optimize the pharmacological activity of this compound derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., hydroxyl, methyl groups) .

- In vitro assays : Test binding affinity to target receptors (e.g., dopamine receptors) via competitive ELISA .

- Molecular docking : Use AutoDock Vina to predict binding modes and optimize interactions .

Q. How can researchers design a controlled-release formulation for this compound to enhance bioavailability?

- Methodological Answer :

- Microencapsulation : Use w/o/w emulsification with ethyl cellulose to create porous microspheres .

- Release kinetics : Apply Higuchi model to analyze diffusion-controlled release profiles.

- In vivo testing : Administer to animal models and measure plasma concentration via LC-MS.

Q. Example Release Data (from ) :

| Formulation | Encapsulation Efficiency | Release Time (hours) |

|---|---|---|

| F5 | 78.13% | 24 |

Q. What computational methods are effective in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Transition state modeling : Use Gaussian or ORCA to simulate reaction pathways and energy barriers.

- Machine learning : Train models on existing reaction databases to suggest optimal conditions.

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure absorption, distribution, and metabolism using radiolabeled compounds.

- Tissue-specific delivery : Develop targeted formulations (e.g., liposomes) to improve bioavailability .

- Metabolite identification : Use HR-MS to detect active/inactive metabolites influencing efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.